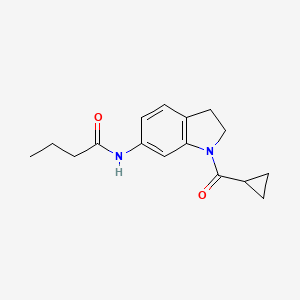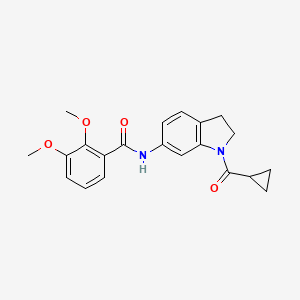
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide, also known as CIPD, is a synthetic compound belonging to the class of indole derivatives. It is a small molecule with a molecular weight of approximately 300 Da, and is a highly lipophilic, white, crystalline solid. CIPD has been used in a variety of scientific research applications, including as a tool compound to study the role of the indoleamine 2,3-dioxygenase (IDO) enzyme in human physiological processes.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide has been widely used in scientific research as a tool compound to study the role of the indoleamine 2,3-dioxygenase (IDO) enzyme in human physiological processes. IDO is involved in a variety of physiological and biochemical processes, including immune system regulation, cancer progression, and metabolism. This compound has been used to study the effects of IDO on these processes and to elucidate the mechanism of action of IDO inhibitors. This compound has also been used in studies of the effects of IDO on the metabolism of tryptophan, a key amino acid involved in the synthesis of serotonin.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide is thought to involve the inhibition of the IDO enzyme. This compound binds to the active site of the enzyme and prevents the binding of tryptophan, an amino acid that is necessary for the synthesis of serotonin. By blocking the binding of tryptophan, this compound inhibits the activity of the IDO enzyme and prevents the breakdown of tryptophan, thus increasing the availability of serotonin in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In studies of cancer cells, this compound has been shown to inhibit the growth of the cancer cells, as well as to reduce the spread of the cancer cells. This compound has also been shown to reduce inflammation in the body, as well as to reduce the levels of pro-inflammatory cytokines. In addition, this compound has been shown to modulate the immune system, as well as to reduce the levels of oxidative stress in the body.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide in laboratory experiments include its low toxicity, its high solubility in aqueous solutions, and its ability to inhibit the IDO enzyme. The main limitation of using this compound in laboratory experiments is its relatively high cost.
Future Directions
The potential future directions of research using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide include further studies of its effects on cancer cells and its potential use as an anti-cancer drug. This compound could also be used to further study the role of IDO in human physiology and the mechanisms by which it modulates the immune system. Additionally, this compound could be used to study the effects of IDO inhibitors on the metabolism of tryptophan and the synthesis of serotonin. Furthermore, this compound could be used to investigate the potential therapeutic applications of IDO inhibitors, such as in the treatment of autoimmune diseases and cancer.
Synthesis Methods
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-phenoxyacetamide can be synthesized from 1-cyclopropanecarboxylic acid and 2-phenoxyacetamide in the presence of a base such as sodium hydroxide. The reaction is catalyzed by a palladium catalyst and proceeds through several steps to form the desired compound. The first step involves the formation of an imine between the cyclopropanecarboxylic acid and the 2-phenoxyacetamide. This is followed by a reductive amination to form the desired this compound.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(13-25-17-4-2-1-3-5-17)21-16-9-8-14-10-11-22(18(14)12-16)20(24)15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXMVRXZHOTSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6536133.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536134.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)




